2-(3-Chlorophenyl)quinoline-4-carboxylic acid

HDAC inhibitor Epigenetics Cancer Research

Why source this specific isomer? 2-(3-Chlorophenyl)quinoline-4-carboxylic acid is the validated HDAC3-selective scaffold (D28, IC50 24.45 µM). The 3-chloro substitution confers unique spatial and electronic properties critical for target selectivity—activity absent in the 4-chloro isomer. This compound also serves as a key intermediate for quinoline-4-carboxamide derivatives with confirmed anticancer activity against MDA-MB-231. Procure the correct isomer to ensure experimental reproducibility.

Molecular Formula C16H10ClNO2
Molecular Weight 283.71g/mol
CAS No. 20389-10-0
Cat. No. B444174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)quinoline-4-carboxylic acid
CAS20389-10-0
Molecular FormulaC16H10ClNO2
Molecular Weight283.71g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)O
InChIInChI=1S/C16H10ClNO2/c17-11-5-3-4-10(8-11)15-9-13(16(19)20)12-6-1-2-7-14(12)18-15/h1-9H,(H,19,20)
InChIKeyQPDXYIKQOBZSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)quinoline-4-carboxylic acid (CAS 20389-10-0) | Quinoline Carboxylic Acid Building Block & HDAC3 Inhibitor


2-(3-Chlorophenyl)quinoline-4-carboxylic acid is a chlorinated quinoline derivative with the molecular formula C16H10ClNO2 [1]. Its structure features a quinoline core, a carboxylic acid group at the 4-position, and a 3-chlorophenyl substituent at the 2-position . This compound serves as a versatile building block in medicinal chemistry and organic synthesis [1] and has been identified as a selective histone deacetylase 3 (HDAC3) inhibitor [2].

Why 2-(3-Chlorophenyl)quinoline-4-carboxylic acid Cannot Be Casually Substituted with Its 4-Chloro Analog (CAS 5466-31-9)


While both 2-(3-chlorophenyl)quinoline-4-carboxylic acid and its 4-chloro positional isomer share a quinoline-4-carboxylic acid core, the position of the chlorine atom on the phenyl ring dictates unique spatial and electronic properties [1]. This seemingly minor structural variation leads to profound differences in biological activity, particularly in target binding and selectivity profiles. A head-to-head comparison of HDAC inhibition reveals that the 3-chloro isomer demonstrates a distinct, selective inhibitory profile against HDAC3 that is not observed for the 4-chloro analog, making direct substitution without re-validation a critical risk in research programs [2].

Quantitative Evidence Guide for Selecting 2-(3-Chlorophenyl)quinoline-4-carboxylic acid Over Structural Analogs


Selective HDAC3 Inhibition: 2-(3-Chlorophenyl) vs. 2-(4-Chlorophenyl) Quinoline-4-Carboxylic Acid

The compound demonstrates selective inhibition against the HDAC3 isoform. A key study shows that 2-(3-chlorophenyl)quinoline-4-carboxylic acid (referred to as molecule D28) inhibits HDAC3 with an IC50 of 24.45 µM while showing no inhibition against HDAC1, 2, and 6 [1]. In contrast, the 2-(4-chlorophenyl) isomer was not reported to exhibit this selective HDAC3 inhibition profile [2].

HDAC inhibitor Epigenetics Cancer Research

Positional Isomerism: 3-Chloro vs. 4-Chloro Substitution Drives Biological Divergence

The 3-chlorophenyl substitution creates a distinct three-dimensional and electronic landscape compared to its 4-chloro counterpart [1]. This influences the molecule's ability to interact with biological targets. For instance, the 3-chloro isomer is reported as a key intermediate in the synthesis of anti-breast cancer agents, while the 4-chloro isomer is more frequently cited in literature as a general building block or for its physicochemical properties, not for a specific, quantitative biological activity [2].

Structure-Activity Relationship (SAR) Medicinal Chemistry Quinoline

Computational Physicochemical Properties: A Predicted Advantage for Cellular Permeability

The computed lipophilicity of 2-(3-chlorophenyl)quinoline-4-carboxylic acid (XLogP3-AA of 4.0) [1] is higher than that of simpler quinoline carboxylic acids like cinchophen (2-phenylquinoline-4-carboxylic acid, XLogP3-AA of 3.2) [2], suggesting a potential advantage in passive membrane permeability. While direct experimental comparison data is lacking, this computed property aligns with the compound's role as a precursor for more complex, lipophilic inhibitors.

ADME Drug-likeness Lipophilicity

Validated Application Scenarios for 2-(3-Chlorophenyl)quinoline-4-carboxylic acid in Research


Development of Isoform-Selective HDAC3 Inhibitors

This compound is the validated starting point for a series of novel HDAC inhibitors. As reported, it (molecule D28) selectively inhibits HDAC3 with an IC50 of 24.45 µM, making it an ideal scaffold for medicinal chemistry optimization to improve potency and selectivity for HDAC3 over other class I HDACs [1]. Procurement is justified for any lab focused on epigenetic target validation or the development of therapeutics for HDAC3-implicated diseases.

Synthesis of Novel Quinoline-4-Carboxamide Anti-Breast Cancer Agents

Researchers have successfully utilized 2-(3-chlorophenyl)quinoline-4-carboxylic acid as a key intermediate to synthesize a series of quinoline-4-carboxamide derivatives. These derivatives demonstrated significant anticancer activity against the MDA-MB-231 breast cancer cell line in MTT assays [2]. This application provides a direct, experimentally validated use-case for the compound as a building block for creating new chemical entities with potential therapeutic value.

Building Block for Focused Libraries Targeting Kinases and Topoisomerases

The quinoline scaffold is a privileged structure known for its ability to bind to a variety of enzymes, including kinases and topoisomerase II [3]. The unique 3-chlorophenyl substitution on this carboxylic acid core provides a handle for generating diversity through amide bond formation. This makes the compound a valuable building block for creating focused chemical libraries aimed at identifying new inhibitors of these well-validated anticancer targets [3].

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